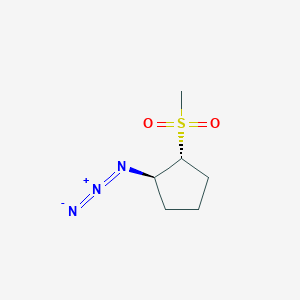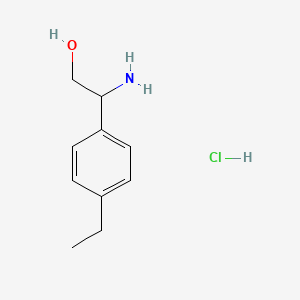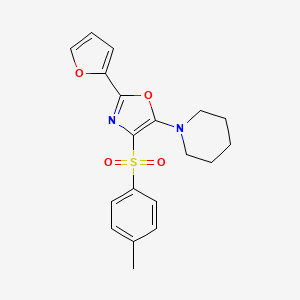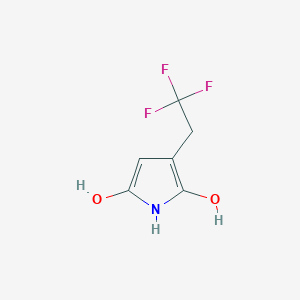
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrrole derivative that has a trifluoroethyl group attached to the pyrrole ring. This compound has unique properties that make it a promising candidate for use in scientific research.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is not fully understood. However, it is believed that 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol reacts with ROS in cells, resulting in the formation of a fluorescent product. The fluorescence of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is directly proportional to the concentration of ROS in the cell. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been shown to chelate iron ions, resulting in a change in its fluorescence.
Biochemical and Physiological Effects
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been shown to have no significant biochemical or physiological effects on cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is a non-toxic compound that does not interfere with cellular processes. This makes 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol an ideal probe for use in biological systems.
实验室实验的优点和局限性
The primary advantage of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its high sensitivity and selectivity for ROS detection. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is also a non-toxic compound that does not interfere with cellular processes. The primary limitation of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous systems.
未来方向
There are several future directions for the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in scientific research. One potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of ROS in vivo. This would involve the development of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol-based imaging agents for use in animal models. Another potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of iron ions in biological systems. This could lead to the development of new diagnostic tools for iron-related diseases. Finally, the synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol derivatives with improved solubility and fluorescence properties could lead to the development of new probes for use in biological systems.
合成方法
The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol involves the reaction of 2,5-dimethoxytetrahydrofuran with trifluoroacetaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as the main product. The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is relatively simple and has been optimized to produce high yields of the compound.
科学研究应用
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been used in various scientific research applications due to its unique properties. One of the primary uses of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is an excellent probe for ROS detection due to its high sensitivity and selectivity. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been used as a fluorescent probe for the detection of iron ions in cells.
属性
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)2-3-1-4(11)10-5(3)12/h1,10-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOHJDHLIGXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1CC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
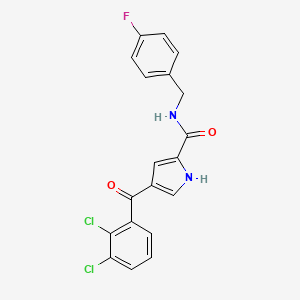
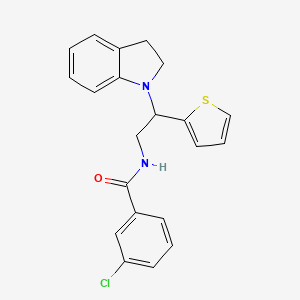


![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)
![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

